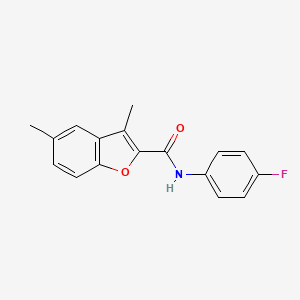
3,5-diethoxy-N-2-pyridinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-diethoxy-N-2-pyridinylbenzamide, also known as DEET, is a synthetic chemical compound that has been widely used as an insect repellent for over 60 years. It was first developed by the United States Army in the 1940s and has since become a popular ingredient in many commercial insect repellent products. DEET is a colorless liquid with a slightly sweet odor and is effective against a wide range of insects, including mosquitoes, ticks, and biting flies.
Mécanisme D'action
The exact mechanism of action of 3,5-diethoxy-N-2-pyridinylbenzamide is not fully understood, but it is believed to work by interfering with the insect's ability to detect and locate its host. This may be due to its ability to block the receptors in the insect's antennae that are responsible for detecting chemicals such as carbon dioxide and lactic acid, which are produced by humans and other animals.
Biochemical and Physiological Effects:
3,5-diethoxy-N-2-pyridinylbenzamide has been shown to have minimal toxicity to humans and other mammals when used as directed. However, some studies have suggested that it may have some effects on the nervous system and may be toxic to certain types of cells. Further research is needed to fully understand the biochemical and physiological effects of 3,5-diethoxy-N-2-pyridinylbenzamide on humans and other animals.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-diethoxy-N-2-pyridinylbenzamide is a widely used insect repellent that has been shown to be highly effective against a wide range of insects. It is also relatively safe for use on human skin and has been approved for use by regulatory agencies such as the EPA and the WHO. However, 3,5-diethoxy-N-2-pyridinylbenzamide may not be effective against all types of insects and may have some limitations in certain environments. For example, it may be less effective in areas with high humidity or where insects are resistant to 3,5-diethoxy-N-2-pyridinylbenzamide.
Orientations Futures
There are several areas of research that could be explored in the future to better understand the effectiveness and safety of 3,5-diethoxy-N-2-pyridinylbenzamide as an insect repellent. Some possible future directions include:
1. Studying the long-term effects of 3,5-diethoxy-N-2-pyridinylbenzamide exposure on human health and the environment.
2. Developing new insect repellent compounds that are more effective and safer than 3,5-diethoxy-N-2-pyridinylbenzamide.
3. Investigating the mechanisms of insect resistance to 3,5-diethoxy-N-2-pyridinylbenzamide and developing new strategies for insect control.
4. Exploring the potential use of 3,5-diethoxy-N-2-pyridinylbenzamide as a tool for studying insect behavior and physiology.
In conclusion, 3,5-diethoxy-N-2-pyridinylbenzamide is a widely used insect repellent that has been shown to be highly effective against a wide range of insects. While it is relatively safe for use on human skin, further research is needed to fully understand its biochemical and physiological effects on humans and other animals. There are also several areas of research that could be explored in the future to better understand the effectiveness and safety of 3,5-diethoxy-N-2-pyridinylbenzamide as an insect repellent.
Méthodes De Synthèse
The synthesis of 3,5-diethoxy-N-2-pyridinylbenzamide involves the reaction of 3,5-diethoxyaniline with 2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. This reaction results in the formation of the amide bond between the two compounds, producing 3,5-diethoxy-N-2-pyridinylbenzamide as the final product.
Applications De Recherche Scientifique
3,5-diethoxy-N-2-pyridinylbenzamide has been extensively studied for its effectiveness as an insect repellent and its safety for human use. It has been found to be highly effective against a wide range of insects, including those that can transmit diseases such as malaria, dengue fever, and Zika virus. 3,5-diethoxy-N-2-pyridinylbenzamide is also safe for use on human skin and has been approved for use by regulatory agencies such as the Environmental Protection Agency (EPA) and the World Health Organization (WHO).
Propriétés
IUPAC Name |
3,5-diethoxy-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-20-13-9-12(10-14(11-13)21-4-2)16(19)18-15-7-5-6-8-17-15/h5-11H,3-4H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGQVHNUOPZEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC=N2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6070408.png)
![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6070410.png)
![3-[1-(4-chlorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6070417.png)
![7-[(2S)-2-amino-2-phenylacetyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6070425.png)
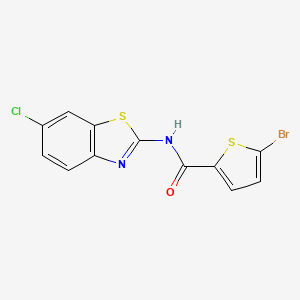

![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclopentanamine](/img/structure/B6070442.png)
![{5-[(3-{methyl[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)methyl]-2-furyl}methanol](/img/structure/B6070451.png)
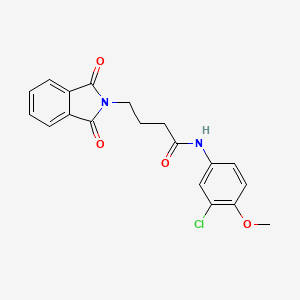
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B6070460.png)
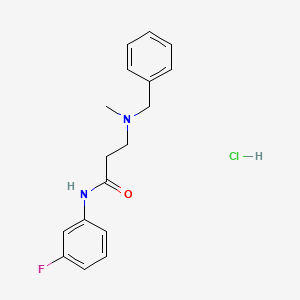
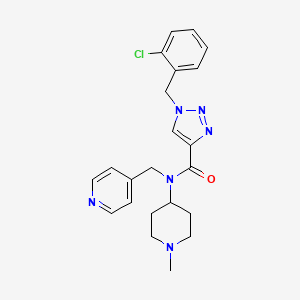
![N-(2-chlorobenzyl)-3-[1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6070492.png)
